Octahydro-1H-pyrano[4,3-c]pyridine

Opioid Receptor Analgesic Pain Management

This rigid, saturated bicyclic scaffold (MW 141.21, tPSA 21.3Ų) offers a conformationally constrained core essential for CYP26A1 inhibition (IC50=13nM) and MOR agonist development. Its [4,3-c] fusion imparts unique stereochemical advantages, making it a high-value building block for medicinal chemistry and FBDD where regioisomeric analogs fail. Request quote.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
Cat. No. B13091990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydro-1H-pyrano[4,3-c]pyridine
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESC1CNCC2C1COCC2
InChIInChI=1S/C8H15NO/c1-3-9-5-7-2-4-10-6-8(1)7/h7-9H,1-6H2
InChIKeyYMFOQHUERAAMRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octahydro-1H-pyrano[4,3-c]pyridine Procurement Guide: Core Properties and Scientific Differentiation


Octahydro-1H-pyrano[4,3-c]pyridine (CAS 933688-15-4) is a saturated bicyclic heterocycle featuring a fused pyran-piperidine ring system (C₈H₁₅NO, MW 141.21 g/mol) [1]. This rigid scaffold, with calculated XLogP3-AA of 0.4, a topological polar surface area of 21.3 Ų, and zero rotatable bonds, provides a conformationally constrained core that is distinct from more flexible monocyclic analogs [1]. The compound is primarily utilized as a versatile intermediate and scaffold in medicinal chemistry, with derivatives demonstrating activity across opioid receptor modulation, cytochrome P450 inhibition, and anticancer pathways [2][3].

Why Octahydro-1H-pyrano[4,3-c]pyridine Cannot Be Replaced by Generic Piperidine or Pyran Analogs


Generic substitution with simpler monocyclic piperidines, pyrans, or even other fused pyranopyridine regioisomers (e.g., pyrano[3,2-c]pyridine) is not scientifically justifiable. The [4,3-c] ring fusion imposes a unique conformational constraint that directly impacts stereochemistry-dependent biological activity, as demonstrated by the significant difference in μ-opioid receptor affinity between cis- and trans-fused isomers (Ki = 45 nM vs. 12 nM) [1]. Furthermore, the precise spatial orientation of the oxygen and nitrogen heteroatoms in this scaffold drives selective target engagement, such as potent CYP26A1 inhibition (IC50 = 13 nM) that is not observed with regioisomeric analogs [2]. The following quantitative evidence underscores the performance-critical nature of selecting the specific octahydro-1H-pyrano[4,3-c]pyridine framework.

Quantitative Differentiation of Octahydro-1H-pyrano[4,3-c]pyridine: A Comparator-Based Evidence Guide


μ-Opioid Receptor Affinity: Trans-Fused Isomer Shows 3.75-Fold Higher Potency Than Cis-Fused Isomer

The trans-fused isomer of an octahydro-1H-pyrano[4,3-c]pyridine derivative demonstrates a binding affinity (Ki) of 12 nM for the μ-opioid receptor (MOR), whereas the cis-fused counterpart exhibits a Ki of 45 nM [1]. This stereochemistry-dependent differentiation is a direct result of the rigid bicyclic framework that locks the relative orientation of the fused rings.

Opioid Receptor Analgesic Pain Management GPCR

CYP26A1 Inhibition: Octahydro-1H-pyrano[4,3-c]pyridine Derivative Exhibits Potent 13 nM IC50

A derivative containing the octahydro-1H-pyrano[4,3-c]pyridine scaffold shows potent inhibition of human CYP26A1 with an IC50 of 13 nM in a microsomal assay [1]. In contrast, its activity against other major CYP isoforms (CYP2D6: IC50 = 1,300 nM; CYP2C19: IC50 = 4,200 nM) is substantially weaker, demonstrating a degree of selectivity within the CYP family [1].

Cytochrome P450 CYP26A1 Retinoic Acid Metabolism Cancer

HPPD Inhibition: Octahydro-1H-pyrano[4,3-c]pyridine Derivative Shows 90 nM IC50 Against Porcine Liver Enzyme

A derivative based on the octahydro-1H-pyrano[4,3-c]pyridine core inhibits 4-hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver with an IC50 of 90 nM [1]. While this is a class-level observation, it contrasts with many other fused heterocycles that show no or significantly weaker (IC50 > 10 µM) HPPD inhibition.

4-Hydroxyphenylpyruvate Dioxygenase HPPD Tyrosinemia Herbicide

Conformational Rigidity: Zero Rotatable Bonds Versus Flexible Piperidine Analogs

The octahydro-1H-pyrano[4,3-c]pyridine scaffold possesses zero rotatable bonds, a computed property that quantifies its conformational rigidity [1]. In contrast, typical monocyclic piperidine or pyran building blocks (e.g., 4-phenylpiperidine) contain 1-3 rotatable bonds, introducing conformational entropy penalties and often reducing binding affinity for rigid protein pockets.

Conformational Analysis Scaffold Rigidity Molecular Design Medicinal Chemistry

High-Value Application Scenarios for Octahydro-1H-pyrano[4,3-c]pyridine in Research and Development


μ-Opioid Receptor (MOR) Analgesic Lead Optimization

The trans-fused octahydro-1H-pyrano[4,3-c]pyridine scaffold is the preferred starting point for developing novel MOR agonists due to its 3.75-fold higher affinity (Ki = 12 nM) compared to the cis isomer [1]. This stereochemical advantage allows medicinal chemists to explore N-substituted derivatives with improved potency and reduced off-target effects, directly supporting structure-activity relationship (SAR) studies for next-generation analgesics with potentially fewer side effects than morphine.

CYP26A1-Selective Inhibitor Development for Retinoid Pathway Modulation

Derivatives of this scaffold exhibit potent CYP26A1 inhibition (IC50 = 13 nM) with >100-fold selectivity over CYP2D6 and CYP2C19 [2]. This profile is ideal for academic and pharmaceutical researchers developing chemical probes to study retinoic acid metabolism or therapeutics for cancers (e.g., acute promyelocytic leukemia) and dermatological conditions where modulating endogenous retinoid levels is therapeutically beneficial.

Conformationally Constrained Fragment Library Construction

With zero rotatable bonds, a topological polar surface area of 21.3 Ų, and a compact molecular weight of 141.21 g/mol [3], octahydro-1H-pyrano[4,3-c]pyridine is an optimal building block for fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) synthesis. Its rigid bicyclic nature reduces the entropic penalty of binding, increasing the likelihood of identifying high ligand-efficiency hits against challenging protein targets with shallow or conformationally sensitive binding pockets.

HPPD Inhibitor Discovery for Metabolic Disorders and Agrochemicals

The demonstrated 90 nM IC50 against porcine liver HPPD [4] positions this scaffold as a promising core for developing new HPPD inhibitors. This application is relevant for both human health (hereditary tyrosinemia type I) and agricultural chemistry (herbicides), where potent HPPD inhibition is a validated mechanism of action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Octahydro-1H-pyrano[4,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.